molecular formula C17H12N2O3 B1265053 3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione

3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione

Cat. No. B1265053
M. Wt: 292.29 g/mol
InChI Key: YVTWVVANWZQLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione is a natural product found in Phaius mishmensis with data available.

Scientific Research Applications

Macrocyclic Structure and Coordination Potential

The compound 3-Oxa-12,20-diazapentacyclo[10.8.0.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁹]icosa-6,8,10,14,16,18-hexaene-4,13-dione exhibits structural characteristics akin to macrocycles, as seen in similar compounds. For instance, the macrocycle 4,7,10-trioxa-1,13-diazatricyclo[11.6.3.0¹⁴,¹⁹]icosa-14,16,18-triene-20,22-dione is noted for its benzo-fused structure and dicarbonyl spacer. Notably, the orientation of the carbonyl groups points away from the macrocycle's cavity, indicating their limited involvement in metal ion coordination (Alaoui et al., 2007).

Conformational Dynamics

The conformational attributes of macrocycles offer insight into their chemical behavior. A related compound, 2,5,11,14-Tetraoxa-19,20-diazatricyclo-[13.3.1.1(6,10)] icosa-1(19),6,8,10(20),15,17-hexaene, adopts an anti or stepped conformation with its ethylene glycol chains fully extended and torsion angles near zero around the ring-O bonds, suggesting a certain rigidity or defined conformation in its structure (Newkome et al., 1991).

Synthesis and Molecular Structure

Macrocyclic Synthesis and Isomerization

Macrocycles similar to 3-Oxa-12,20-diazapentacyclo[10.8.0.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁹]icosa-6,8,10,14,16,18-hexaene-4,13-dione have been synthesized through reactions involving dichlorodiethyl ether and 1,5-bis(tetrazol-5-yl)-3-oxapentane, leading to isomeric crown-like macrocycles. These synthesis methods highlight the versatility and the complex nature of such macrocyclic compounds (Zubarev et al., 2001).

Structural Analysis through X-ray Crystallography

X-ray crystallography has been utilized to determine the molecular structures of compounds with similarities to 3-Oxa-12,20-diazapentacyclo[10.8.0.0¹,⁵.0⁶,¹¹.0¹⁴,¹⁹]icosa-6,8,10,14,16,18-hexaene-4,13-dione. This technique aids in understanding the spatial arrangement and bonding in these complex structures, providing a foundation for further research and application development (Ogurtsov & Rakitin, 2019).

properties

Product Name

3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

3-oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione

InChI

InChI=1S/C17H12N2O3/c20-15-10-5-1-3-7-12(10)18-17-9-22-16(21)14(17)11-6-2-4-8-13(11)19(15)17/h1-8,14,18H,9H2

InChI Key

YVTWVVANWZQLQY-UHFFFAOYSA-N

Canonical SMILES

C1C23C(C4=CC=CC=C4N2C(=O)C5=CC=CC=C5N3)C(=O)O1

synonyms

phaitanthrin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione
Reactant of Route 2
3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione
Reactant of Route 3
3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione
Reactant of Route 4
3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione
Reactant of Route 5
3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione
Reactant of Route 6
3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione

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